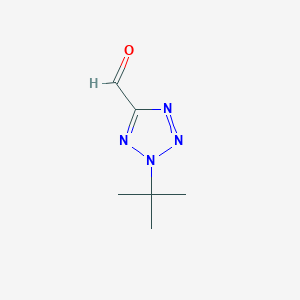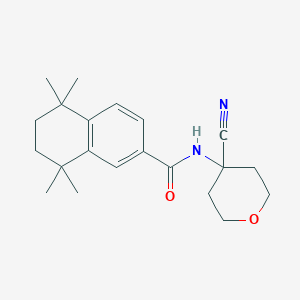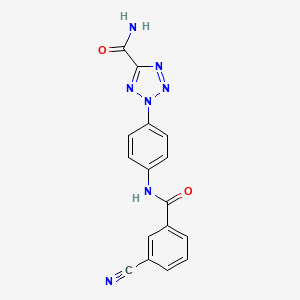![molecular formula C18H13N3O4 B2492233 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 219611-79-7](/img/structure/B2492233.png)
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methods that yield complex structures with high efficiency. For instance, the synthesis of oxadiazole derivatives has been demonstrated through thermal heterocyclization processes, offering a pathway to create compounds with significant yields (Tkachuk et al., 2020). Furthermore, the palladium-catalyzed aminocarbonylation of o-halobenzoates has been utilized to produce isoindole-1,3-diones, highlighting a versatile method for generating such frameworks with various functional groups (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed spectroscopic and crystallographic studies. The relationship between molecular structure and photophysical behavior is crucial, as demonstrated by Deshmukh and Sekar (2015), who used Density Functional Theory to correlate structural features with electronic and photophysical properties (Deshmukh & Sekar, 2015).
Chemical Reactions and Properties
Chemical properties of these compounds include reactions that lead to the formation of diverse derivatives with potential biological activity. The synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione showcases the versatility in functionalizing the core structure to yield molecules with fungicidal activity (Wu, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and fluorescence, are significant for their application in material science. The synthesized o-hydroxyphenyl benzimidazole derivatives exhibit high thermal stability and fluorescence, which are sensitive to solvent polarity (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential for further functionalization, enable the development of compounds with targeted applications. The creation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives with anticancer activity underscores the chemical versatility and potential for therapeutic application (Yakantham et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is a product of detailed synthetic chemistry research, with studies focusing on the development of new synthetic methods for related compounds. For instance, Tkachuk et al. (2020) devised an efficient method to synthesize 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a related compound, through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method showcases the compound's relevance in the creation of vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds, which are otherwise challenging to obtain through other known methods (Tkachuk et al., 2020).
Biological Activities and Pharmacological Potential
Some studies focus on the biological and pharmacological potential of derivatives of the compound. Czopek et al. (2020) investigated isoindole-1,3-dione derivatives for their potential as antipsychotics, examining their inhibitory properties against phosphodiesterase 10A (PDE10A) and their affinity towards serotonin receptors. This suggests that the compound's derivatives could play a role in the development of treatments for mental health disorders (Czopek et al., 2020).
Antimicrobial and Antibacterial Properties
Research by Ahmed et al. (2006) on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes suggests antimicrobial potential. The study involved synthesizing compounds and testing their antibacterial properties against various bacterial strains. This indicates the compound's derivatives could contribute to chemotherapeutic properties, hinting at possible applications in treating bacterial infections (Ahmed et al., 2006).
Photophysical and Spectroscopic Analysis
The compound and its derivatives also serve as subjects in photophysical and spectroscopic studies. Deshmukh and Sekar (2015) synthesized derivatives inspired by excited-state intramolecular proton transfer chromophores and studied their photophysical behavior. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in fields such as material science and molecular engineering (Deshmukh & Sekar, 2015).
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-12-8-6-11(7-9-12)16-19-15(25-20-16)10-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMJMGYBFDCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)
![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)
![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

